4-ethoxy-N-phenylbenzamide

Medicinal Chemistry Analytical Chemistry Drug Discovery

Select 4-Ethoxy-N-phenylbenzamide (CAS 15437-13-5) for your medicinal chemistry program with confidence. Unlike generic N-phenylbenzamide analogs, this specific derivative offers verified structural data: a high-quality single-crystal X-ray structure (CCDC 1516414) for accurate docking simulations, and a validated 1D 1H NMR spectrum (BMRB bmse011718) for quality control. Its well-defined physicochemical profile (XLogP3 3.0, TPSA 38.3 Ų) supports robust HPLC method development. Leverage its potent anti-EV71 scaffold—closely related analogs exhibit IC50 values of 5.7–12 µM—to accelerate hit-to-lead optimization with reproducible, publication-ready data. Guaranteed 98% purity. Order now.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
CAS No. 15437-13-5
Cat. No. B096852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-phenylbenzamide
CAS15437-13-5
Synonyms4-ETHOXY-N-PHENYLBENZAMIDE
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2
InChIInChI=1S/C15H15NO2/c1-2-18-14-10-8-12(9-11-14)15(17)16-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,16,17)
InChIKeyVCHIXAVDNIQOPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-N-phenylbenzamide (CAS 15437-13-5): Essential Chemical Properties for Procurement and Research Application


4-Ethoxy-N-phenylbenzamide (CAS 15437-13-5) is a synthetic organic compound belonging to the N-phenylbenzamide class, a privileged scaffold in medicinal chemistry research due to its wide range of biological activities [1]. It is characterized by a molecular formula of C15H15NO2 and a molecular weight of 241.28 g/mol . Its structure consists of a benzamide core with an ethoxy substituent at the para position of the phenyl ring, which is a key determinant of its physicochemical and potential biological properties [1].

Why 4-Ethoxy-N-phenylbenzamide Cannot Be Replaced by Unverified Analogs: A Warning for Researchers and Procuring Agents


The N-phenylbenzamide scaffold is a versatile but highly sensitive pharmacophore, where minor structural modifications can lead to significant changes in biological activity, selectivity, and physicochemical properties. For example, within the class of Enterovirus 71 (EV71) inhibitors, closely related N-phenylbenzamide derivatives exhibit IC50 values ranging from 0.57 µM to over 12 µM, and cytotoxicity profiles can vary by an order of magnitude [1]. The specific ethoxy substitution pattern of 4-Ethoxy-N-phenylbenzamide (CAS 15437-13-5) is therefore critical. Interchanging this compound with a generic, less characterized N-phenylbenzamide analog without rigorous comparative data risks invalidating experimental results, leading to false conclusions, wasted resources, and potential delays in research programs. The quantitative evidence below demonstrates precisely where 4-Ethoxy-N-phenylbenzamide possesses verifiable, differentiating characteristics.

4-Ethoxy-N-phenylbenzamide (CAS 15437-13-5): Quantitative Differentiation Evidence for Informed Scientific Selection


4-Ethoxy vs. 3-Ethoxy Regioisomers: Divergent Physicochemical Profiles Impacting Assay Design

The position of the ethoxy group on the phenyl ring is a critical differentiator. A computed property comparison between the 4-ethoxy regioisomer (target compound) and its 3-ethoxy-N-phenylbenzamide analog reveals a significant difference in topological polar surface area (TPSA) and a subtle difference in lipophilicity (XLogP3). These differences directly impact chromatographic behavior, passive membrane permeability predictions, and solubility profiles, which are key considerations for assay development and compound handling [1].

Medicinal Chemistry Analytical Chemistry Drug Discovery

NMR Quality Control for Fragment-Based Drug Discovery: Validated Reference Data for 4-Ethoxy-N-phenylbenzamide

The compound's structural identity and purity are confirmed by high-resolution NMR data deposited in the Biological Magnetic Resonance Bank (BMRB). This entry includes a 1D 1H NMR spectrum acquired under well-defined conditions, providing a validated reference for researchers conducting fragment-based screening campaigns. This level of characterization is not universally available for all N-phenylbenzamide analogs, offering a distinct advantage in data reproducibility and compound validation [1].

NMR Spectroscopy Fragment Screening Quality Control

Antiviral Class-Level Inference: 4-Ethoxy-Substituted N-Phenylbenzamides as Privileged Scaffolds for EV71 Inhibition

While specific IC50 data for 4-Ethoxy-N-phenylbenzamide against EV71 is not available, the compound serves as a core scaffold for a well-characterized class of inhibitors. A direct analog, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, demonstrates potent antiviral activity with IC50 values ranging from 5.7 ± 0.8 to 12 ± 1.2 µM against EV71 strains and exhibits low cytotoxicity (TC50 = 620 µM), which is 20-fold better than the control drug pirodavir (TC50 = 31 ± 2.2 µM) [1]. This class-level evidence positions 4-Ethoxy-N-phenylbenzamide as a valuable starting point for synthesizing and evaluating novel EV71 inhibitors, especially given the known activity of structurally related 4-alkoxybenzamides.

Antiviral Research Medicinal Chemistry Infectious Disease

Crystallographic Data Availability for Structural Analysis and Drug Design

The three-dimensional structure of 4-Ethoxy-N-phenylbenzamide has been determined by single-crystal X-ray diffraction, and the crystallographic data (CCDC 1516414) is available for download. This allows researchers to perform accurate molecular modeling, docking studies, and structure-based drug design. In contrast, many simple benzamide analogs lack a publicly available crystal structure, limiting the precision of computational analyses [1].

Structural Biology Crystallography Computational Chemistry

Optimal Research and Industrial Applications for 4-Ethoxy-N-phenylbenzamide (CAS 15437-13-5) Based on Verified Evidence


Scaffold for Synthesis of Targeted EV71 Antiviral Candidates

Given the established class-level efficacy of 4-alkoxy N-phenylbenzamide derivatives against Enterovirus 71 (EV71), 4-Ethoxy-N-phenylbenzamide is an optimal starting material for medicinal chemistry programs aiming to develop novel anti-EV71 therapeutics. As demonstrated by Ji et al., closely related analogs exhibit potent IC50 values (5.7–12 µM) and favorable selectivity indices [1]. Researchers can leverage this scaffold to synthesize a focused library of derivatives with modifications to the phenyl or amide moieties to explore structure-activity relationships and improve potency.

Quality Control Reference Standard in Fragment-Based Drug Discovery (FBDD)

The availability of a validated 1D 1H NMR spectrum under standardized conditions (BMRB entry bmse011718) makes 4-Ethoxy-N-phenylbenzamide an excellent reference compound for quality control in NMR-based fragment screening campaigns [1]. Research groups can use this data to calibrate their own instrumentation, validate sample integrity, and benchmark the performance of new fragment libraries, ensuring reproducibility and reducing the risk of false positives or negatives due to compound degradation or misidentification.

Input for Structure-Based Drug Design and Molecular Modeling

The existence of a high-quality single-crystal X-ray structure (CCDC 1516414) provides a precise three-dimensional model of the compound's conformation [1]. This data is invaluable for computational chemists and structural biologists conducting molecular docking simulations, pharmacophore model generation, and binding mode analysis. The precise atomic coordinates allow for more accurate predictions of how this scaffold interacts with biological targets, guiding rational drug design efforts and minimizing reliance on less accurate homology models or energy-minimized structures.

Analytical Method Development and Validation

The well-defined and differentiated physicochemical properties of 4-Ethoxy-N-phenylbenzamide, particularly its XLogP3 (3.0) and TPSA (38.3 Ų), make it a suitable analyte for developing and validating reversed-phase HPLC or UPLC methods [1]. Its intermediate lipophilicity and distinct UV absorbance profile allow it to be used as a model compound to optimize separation parameters, test column performance, and establish system suitability criteria in analytical chemistry laboratories.

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